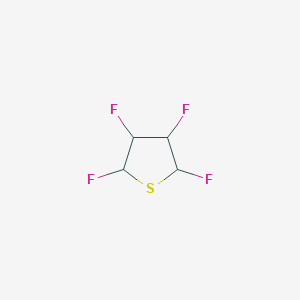
2,3,4,5-Tetrafluorothiolane
Description
However, it details three structurally related tetrafluorinated benzene derivatives: 2,3,4,5-Tetrafluorobenzoic Acid, 2,3,4,5-Tetrafluoronitrobenzene, and 2,3,4,5-Tetrafluorobenzyl Alcohol. This article will focus on comparing these compounds based on available data.
Properties
CAS No. |
133360-01-7 |
|---|---|
Molecular Formula |
C4H4F4S |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
2,3,4,5-tetrafluorothiolane |
InChI |
InChI=1S/C4H4F4S/c5-1-2(6)4(8)9-3(1)7/h1-4H |
InChI Key |
FVRMMVSVJJXSGW-UHFFFAOYSA-N |
SMILES |
C1(C(C(SC1F)F)F)F |
Canonical SMILES |
C1(C(C(SC1F)F)F)F |
Synonyms |
Thiophene, 2,3,4,5-tetrafluorotetrahydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity : 2,3,4,5-Tetrafluorobenzoic Acid’s high reactivity contrasts with the relative stability of 2,3,4,5-Tetrafluoronitrobenzene under ambient storage .
- Thermal Stability : 2,3,4,5-Tetrafluoronitrobenzene’s flash point (178°F) suggests moderate flammability, whereas 2,3,4,5-Tetrafluorobenzyl Alcohol requires refrigeration to maintain stability .
Contrasts :
- Pharmaceutical Relevance : 2,3,4,5-Tetrafluorobenzoic Acid’s high-purity grades are prioritized for drug development, whereas 2,3,4,5-Tetrafluoronitrobenzene is more niche in synthetic chemistry .
- Synthetic Flexibility : 2,3,4,5-Tetrafluorobenzyl Alcohol acts as a versatile intermediate for further functionalization, unlike the nitro group in 2,3,4,5-Tetrafluoronitrobenzene, which is typically reduced or displaced .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


